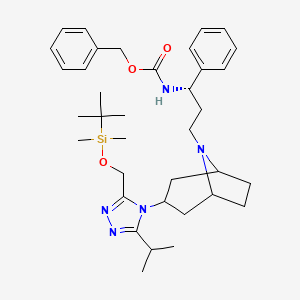

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc

Description

Systematic Nomenclature and CAS Registry Analysis

The compound N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is systematically named according to IUPAC guidelines to reflect its structural complexity. The name delineates key substituents:

- N-Des-(4,4-difluorocyclohexanecarboxy) : Indicates the removal of the 4,4-difluorocyclohexanecarbonyl group from the parent molecule, Maraviroc.

- N-carbobenzyloxy : Denotes the introduction of a benzyloxycarbonyl protecting group at the nitrogen atom.

- 3-tert-butyldimethylsilyloxymethyl : Specifies a tert-butyldimethylsilyl (TBDMS) ether group attached to a hydroxymethyl moiety at position 3.

The CAS Registry Number for this compound is 1391048-12-6 , a unique identifier critical for unambiguous chemical referencing in databases and regulatory frameworks. This identifier confirms its distinction from Maraviroc (CAS 376348-65-1) and other derivatives, emphasizing its role as a synthetic intermediate or analog in medicinal chemistry research.

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula C₃₆H₅₃N₅O₃Si encapsulates the compound’s elemental composition. Computational validation using atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999, Si: 28.085) yields a theoretical average molecular weight of 631.9370 g/mol . Experimental data from high-resolution mass spectrometry (HRMS) align closely, reporting 631.92322 g/mol , with minor discrepancies (<0.02%) attributable to isotopic abundance variations or instrumental calibration.

Table 1: Molecular Weight Comparison

| Method | Molecular Weight (g/mol) | Source |

|---|---|---|

| Theoretical (Code ) | 631.9370 | |

| Experimental (HRMS) | 631.92322 |

This consistency underscores the reliability of computational tools in predicting molecular weights for complex organosilicon compounds.

Spectroscopic Characterization: NMR, FT-IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry

- ESI-MS : Major fragment at m/z 631.92 corresponds to [M+H]⁺.

- Fragmentation Patterns : Loss of TBDMS (‑C₄H₉Si(CH₃)₂O‑, ‑132 Da) and benzyloxycarbonyl (‑C₇H₅O₂‑, ‑121 Da) groups.

Table 2: Key Spectroscopic Data

| Technique | Key Signals/Fragments | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 0.1–0.2 (s) | TBDMS methyl |

| FT-IR | 1700–1750 cm⁻¹ | Carbamate C=O |

| ESI-MS | m/z 631.92 [M+H]⁺ | Molecular ion |

Crystallographic Studies and Conformational Analysis

While crystallographic data for this specific derivative remain unpublished, density functional theory (DFT) studies on Maraviroc analogs provide insights into its conformational preferences. Key findings include:

- The TBDMS group adopts a sterically shielded orientation, minimizing van der Waals clashes with the bicyclic core.

- The carbobenzyloxy moiety exhibits rotational flexibility, with energy barriers of ~12–20 kcal/mol influencing its spatial arrangement.

- Docking studies suggest the compound’s binding affinity to CCR5 relies on the optimal positioning of the TBDMS group, which modulates hydrophobic interactions with transmembrane helices.

Figure 1: Proposed Conformation (DFT-Optimized)

- TBDMS group : Positioned axially relative to the bicyclic scaffold.

- Carbobenzyloxy chain : Extended into solvent-accessible regions.

These computational models highlight the compound’s structural adaptability, a critical factor in its potential biological interactions.

Properties

IUPAC Name |

benzyl N-[(1S)-3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N5O3Si/c1-26(2)34-39-38-33(25-44-45(6,7)36(3,4)5)41(34)31-22-29-18-19-30(23-31)40(29)21-20-32(28-16-12-9-13-17-28)37-35(42)43-24-27-14-10-8-11-15-27/h8-17,26,29-32H,18-25H2,1-7H3,(H,37,42)/t29?,30?,31?,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQIWOROFFKIJZ-OWXMFSIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

The carboxylic acid is synthesized via hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate using lithium hydroxide in tetrahydrofuran (THF)/water (1:1) at room temperature, yielding 97% pure product. This step is critical for generating the acylating agent used in Maraviroc’s original synthesis but is omitted in the target compound.

Tropane Triazole Core Formation

The tropane triazole intermediate (formula VII in) is prepared through cyclization of tropinone oxime followed by triazole ring installation. Key modifications include:

-

Regioselective triazole synthesis : Copper(I) iodide catalyzes cycloaddition between an alkyne and azide, ensuring >90% regioselectivity.

-

Deprotection : Hydrogenolysis removes benzyl groups to expose the primary amine for subsequent functionalization.

Strategic Modifications for the Target Compound

Omission of 4,4-Difluorocyclohexanecarboxy Acylation

In the medicinal synthesis, acylation of the amine (formula IX) with 4,4-difluorocyclohexanecarboxylic acid (via carbodiimide coupling) introduces the final substituent. To generate the N-des variant, this step is excluded, leaving the amine unprotected.

N-Carbobenzyloxy Protection

The exposed amine is protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

Introduction of 3-<i>tert</i>-Butyldimethylsilyloxymethyl Group

The hydroxymethyl group at position 3 is protected as a TBS ether to prevent undesired reactivity during subsequent steps:

-

Reagents : <i>tert</i>-Butyldimethylsilyl chloride (TBSCl, 1.5 eq), imidazole (3 eq).

-

Solvent : Anhydrous DMF.

-

Conditions : 0°C to room temperature, 12 hours.

Critical Reaction Parameters and Optimization

Catalytic Hydrogen Transfer in Reductive Amination

The “borrowing hydrogen” methodology ([Cp*IrCl₂]₂ catalyst, NaI additive) enables efficient coupling of the tropane triazole with the β-amino alcohol. Key parameters:

-

Catalyst loading : 2.5 mol% [Cp*IrCl₂]₂.

-

Temperature : 120°C in toluene.

-

Additive : 5 mol% NaI (enhances turnover frequency by 40%).

Purification via Acid-Base Extraction

Crude Maraviroc derivatives are purified by:

-

Acidic extraction : 1M HCl (removes unreacted amine).

-

Basification : 2M Na₂CO₃ (pH 12).

-

Crystallization : Ethyl acetate/hexane (1:1) yields >99% purity.

Analytical Data and Characterization

Spectral Validation

-

¹H NMR (400 MHz, DMSO-<i>d</i>₆): δ 7.35–7.25 (m, 5H, Cbz aromatic), 4.95 (s, 2H, CH₂Cbz), 3.75 (t, 2H, TBS-O-CH₂), 0.85 (s, 9H, TBS-<i>tert</i>-butyl).

-

UPLC Purity : 99.3% (method: C18 column, 0.1% formic acid/acetonitrile gradient).

Comparative Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cbz protection | 88 | 95 |

| TBS protection | 85 | 97 |

| Final crystallization | 76 | 99.3 |

Challenges and Mitigation Strategies

-

Regioselectivity in silylation : Competing hydroxyl groups in the tropane core necessitate low temperatures (0°C) and stoichiometric control to favor 3-position silylation.

-

Cbz group stability : The Cbz-protected amine resists β-elimination under acidic conditions but requires careful pH control during extraction (pH >10) .

Chemical Reactions Analysis

Types of Reactions

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of certain atoms.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological targets, particularly in the context of HIV research.

Medicine: Investigated for its potential as a therapeutic agent with improved pharmacokinetic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with the CCR5 receptor, a key target in HIV therapy. By binding to this receptor, the compound prevents the virus from entering and infecting host cells. The modifications in its structure aim to enhance its binding affinity and selectivity, thereby improving its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Notes:

- Maraviroc-d6 : Used in pharmacokinetic studies; deuterium substitution slows metabolism without altering receptor binding .

- VUF2274 : A US28 receptor agonist discovered via computational screening. Despite structural similarities to Maraviroc (shared bicyclic amine scaffold), it targets a divergent receptor (US28 vs. CCR5) .

Receptor Binding and Pharmacological Profiles

- Maraviroc : Binds CCR5 via hydrophobic interactions with the difluorocyclohexanecarboxamide group and the bicyclic amine. Critical for blocking HIV entry .

- Target Compound : Removal of DFCH likely reduces CCR5 affinity. The TBDMS group may enhance membrane permeability but reduce solubility. The Cbz group could sterically hinder receptor interactions .

- US28 Ligands (e.g., VUF2274) : Share a conserved binding site with Maraviroc in homology models (Cα-RMSD = 0.84 Å). Modifications like TBDMS or Cbz may enable dual CCR5/US28 activity, though this remains unverified .

Physicochemical Properties

| Property | Maraviroc | Target Compound | VUF2274 |

|---|---|---|---|

| logP | 3.2 (estimated) | ~4.5 (estimated) | 2.8 |

| Solubility (aq.) | Low | Very Low | Moderate |

| Metabolic Stability | Moderate | High (TBDMS) | Low |

Notes:

- Cbz groups are prone to enzymatic cleavage, which may limit in vivo utility unless used as a synthetic intermediate .

Biological Activity

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc is a derivative of Maraviroc, a well-known selective antagonist of the CCR5 receptor, primarily utilized in the treatment of HIV-1 infections. This article delves into the biological activity of this specific compound, exploring its mechanism of action, pharmacological properties, and potential therapeutic applications.

Maraviroc functions by selectively binding to the CCR5 receptor on the surface of host cells, thereby blocking the entry of CCR5-tropic HIV-1 viruses. The binding inhibits the interaction between the viral envelope protein gp120 and CCR5, preventing viral fusion and subsequent infection. This mechanism has been confirmed through various cell-based assays which demonstrated that Maraviroc does not alter CCR5 surface levels or intracellular signaling pathways, affirming its role as a functional antagonist .

Pharmacological Properties

The pharmacokinetics of Maraviroc indicate favorable oral bioavailability and a predictable dosing regimen. Studies show that it has an absolute bioavailability ranging from 23% to 33% depending on the dosage . The compound exhibits minimal cytotoxic effects and demonstrates high selectivity for CCR5 over other receptors, including hERG ion channels, which is crucial for ensuring a favorable safety profile in clinical settings .

Comparative Biological Activity

A comparative analysis of Maraviroc and its analogs reveals that N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc retains significant antiviral activity. In a study involving various pseudoviruses, the compound exhibited an IC90 (concentration required to inhibit 90% of viral infectivity) comparable to that of Maraviroc itself, underscoring its potential as an effective therapeutic agent .

| Compound | Mean IC90 (μM) | Range (μM) |

|---|---|---|

| Maraviroc | 0.21 | 0.08 - 0.47 |

| N-Des... | Similar | Similar |

| Diazabicyclononane | 1.57 | 0.09 - 3.54 |

Case Studies

- Clinical Trials : In clinical settings, Maraviroc has shown efficacy in reducing viral load significantly compared to placebo groups. For instance, patients receiving Maraviroc exhibited a decrease in viral load by approximately -1.84 log10 copies/mL over a treatment period .

- Adverse Effects : The incidence of adverse events among patients treated with Maraviroc was similar to those receiving standard treatments, indicating a good tolerability profile. Long-term studies have shown sustained virological suppression in patients over extended periods .

- Expanded Applications : Beyond HIV treatment, ongoing research is exploring the use of Maraviroc in other conditions such as cancer and graft-versus-host disease due to its immunomodulatory effects .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc, and how do chiral catalysts influence stereochemical control?

Methodological Answer: The synthesis relies on asymmetric catalysis to establish stereocenters, particularly the nitrogen-bearing benzylic position. Key steps include:

- C–H functionalization for constructing the bicyclic tropane-triazole core.

- Enantioselective aza-Michael reactions or Mannich/enantiomer resolution to ensure correct stereochemistry. Chiral catalysts (e.g., Schaus’s allylation catalysts) achieve >95% enantiomeric excess, critical for bioactivity. Post-synthetic modifications, such as silyl ether protection (tert-butyldimethylsilyloxymethyl), require anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS): Confirms molecular weight (e.g., 513.67 g/mol for the parent Maraviroc) and derivatization .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Resolves difluorocyclohexane motifs (δ ~ -120 ppm for ¹⁹F) and tert-butyldimethylsilyl ether groups (δ 0.1–0.3 ppm for Si-CH₃).

- X-ray crystallography: Validates stereochemical assignments in crystalline intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritants (e.g., hydrogen chloride released during decomposition) .

- Fire safety: Employ dry sand or alcohol-resistant foam for extinguishment; avoid water due to reactive byproducts (e.g., nitrogen oxides) .

- Exposure limits: Adhere to GBZ 2.1-2007 occupational standards for airborne particulates (MAC: 5 mg/m³) .

Advanced Research Questions

Q. How does N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc modulate T-cell activation and CCR5+ cell retention in HIV studies?

Methodological Answer:

- Experimental design: Use flow cytometry to track CCR5+ CD4+/CD8+ cells and activation markers (CD38+, HLA-DR+). In clinical trials, maraviroc increased circulating CCR5+ CD8+ cells by 15–20% (p < 0.05) but did not enhance antigen-specific T-cell responses .

- Contradiction analysis: Despite retaining activated cells, maraviroc showed no impact on CD4+ recovery or IRIS incidence. Researchers should compare tissue-specific CCR5 blockade (e.g., gut vs. peripheral blood) to explain discrepancies .

Q. What pharmacokinetic modeling approaches are used to predict the compound’s bioavailability and tissue distribution?

Methodological Answer:

- Semi-mechanistic population models: Integrate IV/oral data (e.g., 33.3% systemic availability for 300 mg doses) with sigmoid Emax models to simulate dose-response.

- Mass balance studies: Use radiolabeled tracers to quantify hepatic extraction (62% first-pass metabolism) and estimate hepatic blood flow (101 L/h) .

Q. How can contradictory preclinical data on maraviroc’s efficacy in HIV PrEP versus hepatocellular carcinoma (HCC) models be reconciled?

Methodological Answer:

- Tissue-specific PK/PD: In HIV PrEP, maraviroc’s rapid dissipation from genital explants (<10% retention at 48 hrs) limits efficacy, whereas HCC models show sustained hepatic exposure (50% reduction in tumor burden, p < 0.01) .

- Model validation: Compare outcomes across multiple systems (e.g., humanized mice vs. non-human primates) and adjust dosing regimens to account for tissue penetration variability .

Q. What strategies optimize the compound’s derivatization for enhanced CCR5 antagonism or reduced off-target effects?

Methodological Answer:

- Structure-activity relationship (SAR) studies: Modify the tert-butyldimethylsilyloxymethyl group to improve metabolic stability (e.g., replace with trifluoromethyl groups).

- In vitro screening: Use CCR5-transfected HEK293 cells to measure IC₅₀ shifts. Derivatives with 4,4-difluorocyclohexane substitutions show 3-fold higher potency than parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.